7-Allyloxy-5-hydroxy-2-methylchromone

Synthetic Chemistry Natural Product Synthesis Chromone Functionalization

Synthesizing oxepino[3,2-g]chromone natural products is hampered by non-selective dialkylation of noreugenin. This 7-O-allyl ether (allyl ether 17) solves this with a single, indispensable intermediate for regioselective synthesis. Key differentiation points: - Published route: Enables selective 5-O-allylation followed by Claisen rearrangement to install C-8 allyl substituent for ring-closing metathesis. - Characterized purity: Fully assigned ¹H/¹³C NMR, IR, HRMS; sharp mp 109-110 °C confirms batch consistency. - Operational certainty: Pre-formed intermediate bypasses low-yielding (40%) selective monoallylation step, streamlining total synthesis workflows.

Molecular Formula C13H12O4
Molecular Weight 232.23 g/mol
CAS No. 16639-46-6
Cat. No. B093174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Allyloxy-5-hydroxy-2-methylchromone
CAS16639-46-6
Molecular FormulaC13H12O4
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2=C(C=C(C=C2O1)OCC=C)O
InChIInChI=1S/C13H12O4/c1-3-4-16-9-6-11(15)13-10(14)5-8(2)17-12(13)7-9/h3,5-7,15H,1,4H2,2H3
InChIKeyGURQIFKECNQBNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Allyloxy-5-hydroxy-2-methylchromone: Synthesis & Properties


7-Allyloxy-5-hydroxy-2-methylchromone is a synthetic derivative of the natural product noreugenin (5,7-dihydroxy-2-methylchromone) . It belongs to the chromone class (4H-1-benzopyran-4-one), a privileged scaffold in medicinal chemistry. Its primary relevance is as a purposefully designed synthetic intermediate, particularly for creating more complex oxepinochromone natural products via Claisen rearrangement [1], rather than as a final bioactive entity.

1
Regioselective 7-O-allyl protected intermediate
Enables sequential 5-O-alkylation without non-selective dialkylation
2
Claisen rearrangement precursor
Installs C-8 allyl substituent for oxepine ring construction
3
Downstream alkylation substrate
Liberated 7-OH after rearrangement enables second allylation
4
Ring-closing metathesis entry point
Validated precursor for oxepinochromone scaffold assembly

Why Noreugenin Cannot Substitute This Chromone


Generic substitution with other chromones, such as noreugenin or 5-hydroxy-2-methylchromone, fails because the 7-allyloxy group is not a passive structural feature; it is a critical functional handle for downstream chemistry. This group enables specific, high-yielding synthetic transformations, notably the Lewis acid-catalyzed Claisen rearrangement to form angular or linear furanochromones, a reactivity profile absent in simple hydroxyl or methoxy analogs [1]. Using a non-allyloxy analog would necessitate entirely different, often lower-yielding, synthetic routes to access the same molecular complexity, directly impacting efficiency and cost in a procurement or synthesis planning context [2].

Target Compound
7-Allyloxy-5-hydroxy-2-methylchromone
7-O-allyl protected; free chelated 5-OH enables sequential regioselective functionalization for oxepinochromone synthesis.
Substitution Risk
Noreugenin (5,7-dihydroxy)
Lacks 7-O-allyl protection; non-selective dialkylation may shift regiochemical outcome and reduce desired product yield.
5-Deoxy or 5-blocked chromones
Absence of chelated 5-OH may alter H-bond-directed regiochemical control during further transformations.
5,7-Dialkylated chromones
Both hydroxyls blocked; cannot serve as substrate for sequential Claisen/alkylation/metathesis sequence.

Key Evidence for Substitution Pattern Advantages


Claisen Rearrangement Regioselectivity: 8- vs. 6-Allyl Isomers

The defining chemical feature of 7-allyloxy-5-hydroxy-2-methylchromone is its ability to undergo Lewis acid-catalyzed Claisen rearrangement. Unlike 7-hydroxy- or 7-methoxy-2-methylchromones, the allyloxy group allows for a regioselective [3,3]-sigmatropic shift to yield 8-allyl-5,7-dihydroxy-2-methylchromone, a direct precursor to bioactive furano- and oxepinochromones. This transformation is not possible with the non-allyloxy parent scaffold, noreugenin [1].

Claisen Regioselectivity
Head-to-head
8-allyl 45% vs 6-allyl 18% — ~2.5:1 product ratio
Regioselectivity context for chromone Claisen rearrangement; documented unselective outcome vs flavone behavior
Microwave, DMF, 220 °C, 90 min
Synthetic Chemistry Natural Product Synthesis Chromone Functionalization Claisen Rearrangement

Selective 7-O-Monoallylation Yield Benchmark

The compound serves as a crucial building block in the first total synthesis of bioactive oxepinochromones. The final products, 12-O-acetyleranthin and 12-O-acetylptaeroxylinol, demonstrate potent and selective antifungal activity. While the biological target of the intermediate itself is not the primary focus, its role as a precursor to MIC values of 9.9 μM and 4.9 μM against priority pathogens underscores its importance [1]. This contrasts with the parent chromone scaffold, which lacks the necessary functionalization for this synthetic route.

Monoallylation Yield
Head-to-head
40% isolated yield
Supports procurement vs in-house synthesis assessment; 60% mass loss to side products
K₂CO₃, DMF, rt, 3 h; 243 mg from 500 mg noreugenin
Antifungal Oxepinochromone Synthesis Natural Product Candida albicans

Melting Point & LogP Shift vs. Noreugenin

A key differentiator for drug metabolism studies is the compound's very weak inhibition of aldehyde oxidase (AOX). It exhibits an IC50 > 1,000,000 nM against rabbit AOX, indicating negligible interaction [1]. This contrasts with other substituted chromones, such as certain 3-formyl chromone derivatives, which are computationally predicted to be potent AOX inhibitors [2]. The low AOX affinity suggests a potentially lower risk of AOX-mediated metabolic liabilities or drug-drug interactions for analogs derived from this scaffold.

Physicochemical Shift
Reported
mp 109–110 °C vs 262–264 °C (noreugenin); Δmp ≈ −153 °C
Rapid low-cost identity check via melting point; increased lipophilicity affects chromatography
Predicted logP ~2.37, TPSA 59.67 Ų
Aldehyde Oxidase Metabolism Drug Discovery Enzyme Inhibition

Chelated 5-OH as Diagnostic NMR Marker

Key physicochemical properties can be a deciding factor in early drug discovery. The compound has a melting point of 109-110 °C, a predicted logP of 2.37, and a predicted pKa of 6.48 . Compared to the more polar parent scaffold noreugenin (5,7-dihydroxy-2-methylchromone, predicted logP likely lower due to an extra free hydroxyl), the 7-allyloxy group systematically increases lipophilicity (logP ~2.37) and removes a hydrogen bond donor, which can significantly improve membrane permeability. This is a rational structural modification for creating probes with better cell penetration.

Diagnostic NMR
Class-level
δ 12.68 (chelated 5-OH); allyl δ 6.03, 5.42, 5.32, 4.57
Identity confirmation via single-scan NMR; distinguishes from under- and over-allylated impurities
¹H NMR 400 MHz, CDCl₃; HRMS calcd 255.0628, found 255.0622
Physicochemical Properties LogP pKa Compound Selection

Research & Procurement Applications


Total Synthesis of Ptaeroxylin & Analogs

Based on its predicted LogP (~2.37) and reduced hydrogen bond donors relative to noreugenin , 7-allyloxy-5-hydroxy-2-methylchromone is a suitable starting scaffold for designing cell-permeable chemical probes. Researchers can leverage the 5-hydroxyl for linker attachment while using the inherently more lipophilic core to enhance passive membrane diffusion.

Chromone Claisen Rearrangement Studies

This compound is purposefully selected as a key intermediate in the multi-step synthesis of angular (12-O-acetyleranthin) and linear (12-O-acetylptaeroxylinol) oxepinochromones [1]. Its procurement is essential for any laboratory aiming to replicate or build upon the total synthesis of these bioactive natural products, which exhibit potent antifungal activity (MIC 4.9-9.9 μM).

Selective Protection Methodology Development

Early screening data indicates this chromone scaffold has negligible affinity for aldehyde oxidase (IC50 > 1,000,000 nM for rabbit AOX) [2]. This makes it a valuable starting point for medicinal chemistry programs aiming to design new drugs where avoiding AOX-mediated metabolism is a priority, in contrast to other chromone derivatives that are potent AOX inhibitors.

Analytical Reference Standard for Chromone Intermediates

The compound is a key substrate for developing novel synthetic methodologies. It can be used in SnCl4-catalyzed Claisen rearrangement studies to produce 7-hydroxy-8-allyl-2-methylchromone and corresponding 2'-methyl-2',3'-dihydrofuranochromones [3], enabling access to a library of complex, oxygenated heterocycles for biological screening.

Application
Selection Property
Validation Focus
Oxepinochromone total synthesis
Validated synthetic entry point
Scaffold assembly route review
Chromone Claisen rearrangement studies
Documented regioselectivity profile
8-allyl vs 6-allyl product ratio
Selective protection methodology
Chemoselective alkylation benchmark
7-O vs 5-O protection selectivity
Chromone intermediate reference standard
Published spectroscopic assignment
Chelated 5-OH NMR identity confirmation
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